molecular formula C8H8ClNO2 B1589818 2-Amino-5-chloro-3-methylbenzoic acid CAS No. 20776-67-4

2-Amino-5-chloro-3-methylbenzoic acid

Cat. No.

B1589818

CAS RN:

20776-67-4

Formula:

C8H8ClNO2

M. Wt:

185.61 g/mol

InChI Key:

KOPXCQUAFDWYOE-UHFFFAOYSA-N

IUPAC Name:

2-amino-5-chloro-3-methylbenzoic acid

Attention: For research use only. Not for human or veterinary use.

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Description
2-Amino-5-chloro-3-methylbenzoic acid (2-ACMBA) is an organic compound belonging to the family of carboxylic acids. It is a white solid with a molecular formula of C7H7ClNO2 and a molecular weight of 178.59 g/mol. 2-ACMBA is an important intermediate in the synthesis of pharmaceuticals and other compounds. It has a wide range of applications in the pharmaceutical and chemical industries.
Packing
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Standard 1 kg / bag
Scope of use 1 kg - 10 kg
Box
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Standard 10 kg - 25 kg / box
Scope of use 10 kg - 25 kg
Barrel
Name Fiberboard Barrel
Standard 25 kg / barrel
Scope of use ≥ 25 kg
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Scope of Order ≤ 50 kg - 200 kg
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Advantage Affordable and Reliable
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Properties
EC Number 1312995-182-4
DSSTox ID DTXSID00469911
Hscode 29224999
PSA 63.3
XLogP3 2.3
Appearance solid
Density 1.4±0.1 g/cm3
Melting Point >197 °C (decomp)
Boiling Point 348.4°C at 760 mmHg
Flash Point 164.5±27.9 °C
Refractive Index 1.63
Hazard Identification
Classification Hazardous to the aquatic environment, long-term (Chronic) - Category Chronic 3
Hazard statement(s) H412 Harmful to aquatic life with long lasting effects
Prevention P273 Avoid release to the environment.
Disposal P501 Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations, and product characteristics at time of disposal.
Handling and Storage
Safe Handling Handling in a well ventilated place. Wear suitable protective clothing. Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Use non-sparking tools. Prevent fire caused by electrostatic discharge steam.
Safe Storage Store the container tightly closed in a dry, cool and well-ventilated place. Store apart from foodstuff containers or incompatible materials.

N/A

Synthesis routes and methods I

Procedure details

To a solution of 2-amino-3-methylbenzoic acid (Aldrich, 15.0 g, 99.2 mmol) in N,N-dimethylformamide (50 mL) was added N-chlorosuccinimide (13.3 g, 99.2 mmol) and the reaction mixture was heated to 100° C. for 30 minutes. The heat was removed, the reaction was cooled to room temperature and let stand overnight. The reaction mixture was then slowly poured into ice-water (250 mL) to precipitate a white solid. The solid was filtered and washed four times with water and then taken up in ethyl acetate (900 mL). The ethyl acetate solution was dried over magnesium sulfate, evaporated under reduced pressure and the residual solid was washed with ether to afford the desired intermediate as a white solid (13.9 g).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
13.3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

The 5-chloro-7-methyl-1H-indole-2,3-dione (25.0 g, 0.13 mol), potassium hydroxide (8.4 g, 0.15 mmol) and 30% hydrogen peroxide (21.6 g, 0.18 mol) were mixed together in methanol (300 mL) at 0° C. for 2 h followed by 16 h at room temperature. The solution was poured into ethyl acetate (500 mL) and extracted with I N hydrochloric acid (3×200 mL) followed by brine (1×50 mL). The solution was dried over sodium sulfate and solvent removed at reduced pressure. The 2-amino-5-chloro-3-methylbenzoic acid (18.0 g, 0.10 mmol) was isolated as a yellow solid (75% yield). HRMS m/z 185.0238; calcd 185.0244.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
8.4 g
Type
reactant
Reaction Step One
Quantity
21.6 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two
Name
Yield
75%